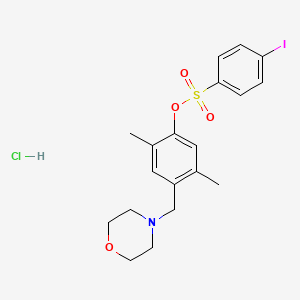
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride is a complex organic compound with a unique structure that combines a morpholine ring, a phenyl group, and an iodinated benzenesulfonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride typically involves multiple steps:
Formation of the Morpholinomethyl Group: This step involves the reaction of 2,5-dimethylphenyl with formaldehyde and morpholine under acidic conditions to form the morpholinomethyl derivative.
Iodination: The next step is the iodination of the phenyl ring, which can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Sulfonation: The final step involves the sulfonation of the iodinated phenyl ring using chlorosulfonic acid, followed by neutralization with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodinated phenyl ring can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholinomethyl group.
Coupling Reactions: The iodinated phenyl ring can also participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling would result in the formation of a new biaryl compound.
科学的研究の応用
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system due to the presence of the morpholine ring.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Chemical Biology: The compound can serve as a probe for studying biological processes, particularly those involving sulfonate and iodinated groups.
Industrial Chemistry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the morpholine ring and iodinated phenyl group can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,5-Dimethylphenyl 4-iodobenzenesulfonate: Lacks the morpholinomethyl group, which may affect its reactivity and applications.
4-(Morpholinomethyl)phenyl 4-iodobenzenesulfonate: Lacks the dimethyl substitution on the phenyl ring, which can influence its chemical properties.
2,5-Dimethyl-4-(morpholinomethyl)phenyl benzenesulfonate: Lacks the iodine atom, which can affect its reactivity in substitution and coupling reactions.
Uniqueness
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride is unique due to the combination of the morpholine ring, dimethyl substitution, and iodinated sulfonate group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
IUPAC Name |
[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenyl] 4-iodobenzenesulfonate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22INO4S.ClH/c1-14-12-19(25-26(22,23)18-5-3-17(20)4-6-18)15(2)11-16(14)13-21-7-9-24-10-8-21;/h3-6,11-12H,7-10,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOXNXBUQKSQBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OS(=O)(=O)C2=CC=C(C=C2)I)C)CN3CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClINO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














